4-Bromo-2,6-dinitroaniline

Description

BenchChem offers high-quality 4-Bromo-2,6-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

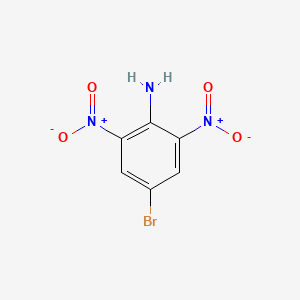

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUAAKYBFINVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395863 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62554-90-9 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-Bromo-2,6-dinitroaniline (more accurately known by its IUPAC name, 2-Bromo-4,6-dinitroaniline). It is a yellow crystalline solid primarily utilized as an intermediate in the synthesis of monoazo dyes. This document details its physicochemical characteristics, spectral data, synthesis and purification protocols, and toxicological profile, with a focus on its effects on reproductive and hepatic systems. The guide also elucidates the molecular mechanisms underlying its toxicity, specifically its impact on the hypothalamus-pituitary-gonad (HPG) and gut-liver axes, visualized through detailed signaling pathway diagrams.

Chemical and Physical Properties

2-Bromo-4,6-dinitroaniline is an aromatic amine characterized by a bromine atom and two nitro groups attached to the aniline ring. These substituents significantly influence its chemical reactivity and physical properties.

| Property | Value | References |

| IUPAC Name | 2-Bromo-4,6-dinitroaniline | [1] |

| Synonyms | 4-Bromo-2,6-dinitroaniline, 6-Bromo-2,4-dinitroaniline | [1] |

| CAS Number | 1817-73-8 | |

| Molecular Formula | C₆H₄BrN₃O₄ | |

| Molecular Weight | 262.02 g/mol | |

| Appearance | Yellow to orange crystalline powder/needles | [1] |

| Melting Point | 151-154 °C | [2] |

| Solubility | Insoluble in water; soluble in hot acetic acid, hot alcohol, and acetone. | [1] |

| pKa | -6.94 (predicted) |

Spectral Data

The structural features of 2-Bromo-4,6-dinitroaniline can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related compound, 4-bromoaniline, shows aromatic protons in the range of δ 6.59-7.26 ppm. For 2-Bromo-4,6-dinitroaniline, the electron-withdrawing nitro groups would be expected to shift the aromatic proton signals further downfield.

-

¹³C NMR: The carbon NMR spectrum of 4-bromoaniline exhibits signals at δ 110.22, 116.72, 132.02, and 145.41 ppm. The presence of the nitro groups in 2-Bromo-4,6-dinitroaniline would significantly alter these chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry data for 2-Bromo-4,6-dinitroaniline is available, providing information on its molecular weight and fragmentation pattern.[1]

Experimental Protocols

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[1]

Materials:

-

2,4-dinitroaniline

-

Hydrochloric acid (10-35 wt%)

-

Bromine (Br₂)

-

Hydrogen peroxide (10-35 wt%)

-

Chlorine (optional, for two-stage oxybromination)

Procedure (Two-Stage Oxybromination): [2]

-

Add 2,4-dinitroaniline to hydrochloric acid in a reaction vessel and mix thoroughly.

-

At a controlled temperature of 35-65 °C, slowly add bromine to the mixture and continue stirring for 10-60 minutes.

-

(Optional) For the second stage of oxidation, introduce chlorine gas into the reaction system, followed by an insulation reaction for 10-50 minutes.

-

Add hydrogen peroxide to the reaction mixture and allow the insulation reaction to proceed for another 10-60 minutes.

-

Cool the reaction mixture and filter the solid product.

-

Wash the collected solid with water until the pH is between 5 and 7.

-

Dry the purified 2,4-dinitro-6-bromoaniline.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.

General Protocol:

-

Dissolve the crude 2-Bromo-4,6-dinitroaniline in a minimum amount of hot solvent (e.g., ethanol or acetic acid).

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to remove any residual solvent.

Biological Activity and Toxicology

2-Bromo-4,6-dinitroaniline (BDNA) has been shown to exhibit significant reproductive and hepatic toxicity.

Reproductive Toxicity via Hypothalamus-Pituitary-Gonad (HPG) Axis Disruption

Studies in zebrafish have demonstrated that BDNA can disrupt the HPG axis, leading to adverse reproductive outcomes.[3][4]

Mechanism of Action:

-

BDNA exposure has been shown to decrease the levels of vitellogenin (VTG) in female fish.[3][5]

-

It alters the transcription of genes associated with the estrogen receptor (ER) and androgen receptor (AR).[3]

-

This hormonal imbalance can lead to a skewed sex ratio towards males and impaired fecundity.[3][5]

References

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

- 3. Underlying mechanisms of reproductive toxicity caused by multigenerational exposure of 2, bromo-4, 6-dinitroaniline (BDNA) to Zebrafish (Danio rerio) at environmental relevant levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.usask.ca [researchers.usask.ca]

- 5. globethesis.com [globethesis.com]

4-Bromo-2,6-dinitroaniline CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dinitroaniline, a key chemical intermediate. The document details its registry information, physicochemical properties, synthesis methodologies, and toxicological assessment protocols.

Core Registry and Physicochemical Information

4-Bromo-2,6-dinitroaniline is a substituted aniline that serves as a crucial precursor in the synthesis of various organic compounds, particularly azo dyes. Its chemical structure is characterized by a bromine atom and two nitro groups attached to the aniline ring.

Registry and Identification

| Identifier | Value |

| CAS Number | 1817-73-8[1] |

| EC Number | 217-329-2 |

| PubChem CID | 15752[2] |

| IUPAC Name | 2-Bromo-4,6-dinitroaniline[2] |

| Synonyms | 2,4-Dinitro-6-bromoaniline, Bromo DNA, NCI-C60844[2] |

| Molecular Formula | C₆H₄BrN₃O₄[1] |

| InChI | InChI=1S/C6H4BrN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2[2] |

| InChIKey | KWMDHCLJYMVBNS-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Br)--INVALID-LINK--[O-][2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 262.02 g/mol [1][2] |

| Appearance | Bright yellow powder[2] |

| Melting Point | 151-153 °C |

| Solubility | Soluble in hot water and hot acetone; also soluble in hot acetic acid. |

Experimental Protocols

Detailed methodologies for the synthesis and toxicological testing of 4-Bromo-2,6-dinitroaniline are presented below. These protocols are based on established chemical principles and published methodologies.

Synthesis of 4-Bromo-2,6-dinitroaniline

The primary method for synthesizing 4-Bromo-2,6-dinitroaniline is through the bromination of 2,4-dinitroaniline. A detailed two-stage oxybromination process is outlined here, adapted from patent literature. This method enhances the efficiency and yield of the final product.

Materials:

-

2,4-dinitroaniline

-

Hydrochloric acid (10-35 wt%)

-

Bromine (Br₂)

-

Chlorine (Cl₂)

-

Hydrogen peroxide (30 wt%)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Initial Bromination:

-

Add 2,4-dinitroaniline to a 10-35 wt% solution of hydrochloric acid in the reaction vessel.

-

Stir the mixture to ensure homogeneity.

-

Heat the mixture to a temperature between 35-65 °C.

-

Slowly drip bromine into the reaction mixture over 1-5 hours. The molar ratio of bromine to 2,4-dinitroaniline should be between 0.5:1 and 0.65:1.

-

Continue stirring for an additional 10-60 minutes after the bromine addition is complete.

-

-

Oxidative Bromination:

-

Introduce chlorine gas into the reaction system from the first stage.

-

After the chlorine addition is complete, allow the reaction to proceed with continued heating for 10-50 minutes.

-

Subsequently, add 30 wt% hydrogen peroxide dropwise into the reaction mixture.

-

Maintain the reaction with heating for another 10-60 minutes.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid product.

-

Wash the solid with water until the pH of the filtrate is between 5 and 7.

-

Dry the purified solid to obtain 4-Bromo-2,6-dinitroaniline.

-

Mutagenicity Assessment: Ames Test

4-Bromo-2,6-dinitroaniline has been used as a model chemical to evaluate mutagenicity using the Ames test. This assay assesses the potential of a chemical to induce mutations in a strain of Salmonella typhimurium that is auxotrophic for histidine. A general protocol for performing the Ames test is provided below.

Materials:

-

Salmonella typhimurium tester strain (e.g., TA98, TA100)

-

4-Bromo-2,6-dinitroaniline (test substance)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Positive and negative controls

Procedure:

-

Preparation:

-

Prepare a stock solution of 4-Bromo-2,6-dinitroaniline in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test substance.

-

Culture the Salmonella typhimurium tester strain overnight.

-

-

Assay (with and without S9 activation):

-

To a tube containing molten top agar, add the bacterial culture, the histidine/biotin solution, and either the S9 mix or a buffer (for the non-activation assay).

-

Add a specific concentration of the 4-Bromo-2,6-dinitroaniline solution to the tube.

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly across the plate.

-

Repeat for all concentrations of the test substance, as well as for the positive and negative controls.

-

-

Incubation and Analysis:

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

References

Chemical structure and IUPAC name of 4-Bromo-2,6-dinitroaniline

An In-depth Technical Guide on 4-Bromo-2,6-dinitroaniline

It is important to note that scientific literature and chemical databases predominantly reference "2-Bromo-4,6-dinitroaniline" rather than "4-Bromo-2,6-dinitroaniline." This guide will focus on the widely documented compound, 2-Bromo-4,6-dinitroaniline, assuming a potential misstatement in the queried chemical name.

Chemical Structure and IUPAC Name

The chemical compound with the molecular formula C₆H₄BrN₃O₄ is systematically known by its IUPAC name, 2-Bromo-4,6-dinitroaniline .[1][2] Its structure consists of an aniline ring substituted with a bromine atom at the second position and two nitro groups at the fourth and sixth positions.

Chemical Structure:

Physicochemical Properties

2-Bromo-4,6-dinitroaniline is a bright yellow to orange crystalline solid.[3][4] It is characterized by its low solubility in water but is more soluble in organic solvents.[3]

| Property | Value | Reference |

| CAS Number | 1817-73-8 | [1][2][3] |

| Molecular Formula | C₆H₄BrN₃O₄ | [1][2][3] |

| Molecular Weight | 262.02 g/mol | [1][2] |

| Melting Point | 151-153 °C | |

| Appearance | Yellow to orange powder | [3][4] |

| InChI Key | KWMDHCLJYMVBNS-UHFFFAOYSA-N | [2][3] |

| SMILES | Nc1c(Br)cc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O | [3] |

Synthesis Protocol: Bromination of 2,4-Dinitroaniline

A documented method for the synthesis of 2-Bromo-4,6-dinitroaniline is through the bromination of 2,4-dinitroaniline.[2]

Materials:

-

2,4-Dinitroaniline

-

Bromine

-

Aqueous medium (e.g., water)[2]

Procedure:

-

Suspend 2,4-dinitroaniline in water.[2]

-

Introduce bromine to the suspension.

-

Allow the reaction to proceed, resulting in the formation of 2-Bromo-4,6-dinitroaniline.

-

Isolate the product through filtration.

-

Wash the isolated solid to remove impurities.

-

Dry the final product.

Applications and Biological Relevance

2-Bromo-4,6-dinitroaniline serves as a significant intermediate in the synthesis of monoazo dyes, including Disperse Blue 79.[2][5] It has also been utilized as a model chemical in mutagenicity studies, specifically in the bioluminescent Salmonella reverse mutation assay.[4] From a biological standpoint, it is recognized as a major metabolite of the azo dye Disperse Blue 79 and can be detected by rat monoclonal antibodies.

Experimental Workflow: Synthesis of 2-Bromo-4,6-dinitroaniline

The following diagram illustrates the workflow for the synthesis of 2-Bromo-4,6-dinitroaniline from 2,4-Dinitroaniline.

References

An In-depth Technical Guide to Brominated Dinitroanilines

This technical guide provides a comprehensive overview of the molecular properties of brominated dinitroaniline derivatives, with a focus on their molecular weight and chemical formulas. Due to a potential ambiguity in the nomenclature "4-Bromo-2,6-dinitroaniline," this document addresses the two most plausible interpretations: 2-Bromo-4,6-dinitroaniline and 2,6-Dibromo-4-nitroaniline. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Properties

The key molecular data for 2-Bromo-4,6-dinitroaniline and 2,6-Dibromo-4-nitroaniline are summarized below. These compounds are important intermediates in the synthesis of various organic molecules, including azo dyes.[1][2]

| Property | 2-Bromo-4,6-dinitroaniline | 2,6-Dibromo-4-nitroaniline |

| Molecular Formula | C6H4BrN3O4[2][3][4] | C6H4Br2N2O2[1] |

| Molecular Weight | 262.02 g/mol [2][3][5] | 295.92 g/mol [1] |

| CAS Number | 1817-73-8[2][3] | 827-94-1[1] |

| Appearance | Bright yellow powder[2] | Yellow powder[1] |

| Melting Point | 151-153 °C[5] | 203–207°C[1] |

Experimental Protocols: Synthesis

The synthesis of these compounds generally involves the bromination of a dinitroaniline or nitroaniline precursor. The following protocols are generalized representations of synthetic methods described in the literature.

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[2] A patented method involves a two-stage oxybromination process.[6]

-

Step 1: Bromination. 2,4-dinitraniline is added to hydrochloric acid and stirred until evenly mixed. Bromine is then added dropwise to the mixture, and the reaction is continued with stirring.[6]

-

Step 2: Oxidation. Chlorine is introduced into the reaction system, followed by a heat preservation reaction.[6]

-

Step 3: Further Oxidation. Hydrogen peroxide is dripped into the reaction system, followed by another heat preservation reaction.[6]

-

Step 4: Isolation. The resulting product is filtered, washed, and dried to obtain 2,4-dinitro-6-bromoaniline.[6]

Synthesis of 2,6-Dibromo-4-nitroaniline

The synthesis of 2,6-Dibromo-4-nitroaniline can be achieved through the bromination of p-nitroaniline in a sulfuric acid medium.[7]

-

Step 1: Dissolution. p-Nitroaniline is added to sulfuric acid and stirred.[7]

-

Step 2: Bromination. A bromine-containing compound (e.g., elemental bromine) and an oxidant (e.g., hydrogen peroxide) are added to carry out the bromination. The reaction is maintained at a specific temperature for several hours.[7]

-

Step 3: Diazotization (if required). For the synthesis of azo dyes, a diazo reagent can be directly added to the brominated mixture to obtain the diazonium salt.[7]

-

Step 4: Isolation. If the aniline is the desired final product, it would be isolated from the reaction mixture through filtration, washing, and drying.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound.

Caption: Workflow for Chemical Compound Identification.

References

- 1. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. CAS 1817-73-8: 2-Bromo-4,6-dinitroaniline | CymitQuimica [cymitquimica.com]

- 5. 2-溴-4,6-二硝基苯胺 94% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

Physical and chemical properties of 4-Bromo-2,6-dinitroaniline

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 4-Bromo-2,6-dinitroaniline (also known as 2-Bromo-4,6-dinitroaniline). The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

4-Bromo-2,6-dinitroaniline is an organic compound characterized by an aniline core substituted with a bromine atom and two nitro groups.[1] It typically presents as a yellow to orange or bright yellow powder or crystalline solid.[1][2][3] The presence of electron-withdrawing nitro groups significantly influences its chemical reactivity and properties.[1]

Quantitative Data Summary

The key physicochemical properties of 4-Bromo-2,6-dinitroaniline are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1817-73-8 | [2][4] |

| Molecular Formula | C₆H₄BrN₃O₄ | [4][5] |

| Molecular Weight | 262.02 g/mol | [4][5] |

| Melting Point | 148 - 153 °C | [4][6] |

| Boiling Point | Sublimes before reaching boiling point | [2] |

| Appearance | Yellow to orange powder/needles | [1][2][7] |

| Solubility | Insoluble in water; Soluble in hot acetic acid, hot alcohol, and acetone. | [1][2][3][7] |

| pKa | -6.94 (Predicted) | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Bromo-2,6-dinitroaniline are crucial for its application in research and development.

Synthesis of 4-Bromo-2,6-dinitroaniline via Bromination

This protocol describes a common method for synthesizing 4-Bromo-2,6-dinitroaniline from 2,4-dinitroaniline.

Principle: The synthesis is achieved by the electrophilic aromatic substitution of 2,4-dinitroaniline with bromine in an acidic medium. The existing amino and nitro groups direct the incoming bromine atom to the ortho position relative to the amino group.

Materials:

-

2,4-Dinitroaniline

-

Bromine

-

Hydrochloric acid (HCl)

-

Chlorinated benzene

-

Sodium hypochlorite (NaOCl) solution

-

Water

-

Glass-lined reaction vessel (300L capacity mentioned in a scaled-up process)

-

Stirring apparatus

-

Heating mantle/bath

-

Filtration apparatus

Procedure:

-

Charging the Reactor: To a 300L glass-lined reaction vessel, add 1800L of water, 300kg of 2,4-dinitroaniline, 100kg of hydrochloric acid, and 3kg of chlorinated benzene.[7]

-

Initial Mixing: Stir the mixture for 1 hour at ambient temperature to ensure a homogenous suspension.[7]

-

Bromine Addition: Slowly add 180kg of bromine to the reaction mixture at room temperature.[7]

-

Reaction: Heat the mixture to a temperature of 50-55 °C and maintain this temperature for 6 hours with continuous stirring.[7]

-

Oxidation/Quenching: After the initial reaction period, slowly add a sodium hypochlorite solution to the vessel. This step may be to neutralize excess bromine or drive the reaction to completion.[7]

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with water until the filtrate is neutral. The product can be further purified by recrystallization from hot acetic acid or alcohol to yield yellow needles.[2][7]

-

Drying: Dry the purified product under vacuum.

References

- 1. CAS 1817-73-8: 2-Bromo-4,6-dinitroaniline | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4,6-dinitroaniline | 1817-73-8 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. scbt.com [scbt.com]

- 6. 6-bromo-2,4-dinitroaniline | 1817-73-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for producing 4-Bromo-2,6-dinitroaniline, an important intermediate in the development of various bioactive molecules. This document details plausible experimental protocols, presents key quantitative data for comparative analysis, and visualizes the synthetic workflows for enhanced clarity.

Introduction

4-Bromo-2,6-dinitroaniline is a substituted aniline derivative characterized by a bromine atom at the para position and two nitro groups at the ortho positions relative to the amino group. This substitution pattern imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this specific isomer requires careful control of regioselectivity in electrophilic aromatic substitution reactions. This guide explores the two most viable synthetic strategies: the dinitration of a protected 4-bromoaniline precursor and the bromination of 2,6-dinitroaniline.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of 4-Bromo-2,6-dinitroaniline, each with its own set of advantages and challenges.

Route 1: Dinitration of 4-Bromoacetanilide followed by Hydrolysis

This pathway involves the initial protection of the highly activating amino group of 4-bromoaniline through acetylation, followed by a controlled dinitration and subsequent deprotection to yield the target compound. The acetylation step is crucial to prevent oxidation of the aniline and to modulate the directing effect of the substituent, favoring the desired 2,6-dinitration.

Route 2: Bromination of 2,6-Dinitroaniline

This approach utilizes the commercially available 2,6-dinitroaniline as the starting material. The two strongly deactivating nitro groups direct the incoming electrophile (bromine) to the meta position (C4), leading to the desired product in a single step.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of 4-Bromo-2,6-dinitroaniline.

Route 1: Dinitration of 4-Bromoacetanilide and Hydrolysis

Step 1a: Synthesis of 4-Bromoacetanilide from 4-Bromoaniline

-

Materials: 4-bromoaniline, acetic anhydride.

-

Procedure: In a round-bottom flask, 4-bromoaniline (e.g., 51.6 g) is mixed with acetic anhydride (e.g., 210 ml) with vigorous stirring. The mixture is heated to approximately 65°C for 10 minutes and then allowed to cool to room temperature over one hour. The resulting product, 4-bromoacetanilide, can be isolated by pouring the reaction mixture into ice water and filtering the precipitate.[1]

Step 1b: Dinitration of 4-Bromoacetanilide

-

Materials: 4-bromoacetanilide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: To a stirred mixture of concentrated sulfuric acid, 4-bromoacetanilide is added portion-wise, maintaining the temperature below 20°C with an ice bath. Fuming nitric acid is then added dropwise, ensuring the temperature does not exceed 30°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction mixture is then carefully poured onto crushed ice, and the precipitated 4-bromo-2,6-dinitroacetanilide is collected by filtration, washed with cold water until neutral, and dried.

Step 1c: Hydrolysis of 4-Bromo-2,6-dinitroacetanilide

-

Materials: 4-bromo-2,6-dinitroacetanilide, concentrated hydrochloric acid, water.

-

Procedure: The dried 4-bromo-2,6-dinitroacetanilide is suspended in a mixture of concentrated hydrochloric acid and water (e.g., a 2:1 v/v ratio). The mixture is heated to reflux for several hours until TLC analysis confirms the completion of the hydrolysis.[1] The reaction mixture is then cooled to room temperature and poured into a beaker of cold water. The pH is carefully adjusted to neutral or slightly basic with a sodium hydroxide solution to precipitate the product. The solid 4-Bromo-2,6-dinitroaniline is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Route 2: Bromination of 2,6-Dinitroaniline

-

Materials: 2,6-dinitroaniline, bromine, a suitable solvent (e.g., acetic acid or a halogenated solvent), and a catalyst (optional, e.g., iron filings).

-

Procedure: 2,6-Dinitroaniline is dissolved or suspended in a suitable solvent in a reaction flask equipped with a dropping funnel and a stirrer. A solution of bromine in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent, such as sodium bisulfite, to quench the excess bromine. The precipitated product is then filtered, washed with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Data Presentation

The following tables summarize the quantitative data for the key compounds involved in the synthesis of 4-Bromo-2,6-dinitroaniline.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromoaniline | C₆H₆BrN | 172.03 | 60-64 | White to slightly yellow crystalline solid |

| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169 | White to beige crystalline powder[2] |

| 2,6-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 139-140 | Light-orange needles[3] |

| 2-Bromo-4,6-dinitroaniline* | C₆H₄BrN₃O₄ | 262.02 | 151-153 | Bright yellow powder[4] |

Table 2: Summary of Reaction Conditions and Yields (Illustrative)

| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetylation | 4-Bromoaniline | Acetic anhydride | - | 65 | 0.2 | High |

| Nitration of 4-bromoacetanilide | 4-Bromoacetanilide | HNO₃, H₂SO₄ | - | 15-20 | 3 | 57 (for mono-nitration)[1] |

| Hydrolysis | 4-Bromo-2-nitroacetanilide | HCl, H₂O | - | Reflux | 3 | - |

| Bromination of 2,4-dinitroaniline* | 2,4-Dinitroaniline | Br₂, Cl₂, H₂O₂ | HCl | 55 | 1.5 | 98.1[5] |

*Data for the bromination of the isomeric 2,4-dinitroaniline is provided as a reference for a similar transformation.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the described synthetic pathways.

References

- 1. prepchem.com [prepchem.com]

- 2. 4-ブロモアセトアニリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-ブロモ-4,6-ジニトロアニリン 94% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

Key starting materials for synthesizing 4-Bromo-2,6-dinitroaniline

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dinitroaniline

Introduction

4-Bromo-2,6-dinitroaniline is a valuable intermediate in the synthesis of various organic compounds, particularly high-grade dyes. Its molecular structure, featuring a bromine atom and two nitro groups on an aniline scaffold, provides multiple reactive sites for the development of complex chemical entities. This technical guide offers a comprehensive overview of the key starting materials and synthetic methodologies for producing 4-Bromo-2,6-dinitroaniline, tailored for researchers, scientists, and professionals in drug development and materials science.

Primary Synthetic Pathway: Bromination of 2,4-Dinitroaniline

The most direct and industrially relevant method for synthesizing 4-Bromo-2,6-dinitroaniline is through the bromination of 2,4-dinitroaniline. A notable approach is the two-stage oxybromination process, which ensures efficient utilization of bromine.[1]

Experimental Protocol: Two-Stage Oxybromination[1]

This method involves the initial bromination of 2,4-dinitroaniline followed by in-situ oxidation of the bromide byproduct back to bromine for further reaction.

Step 1: Initial Bromination

-

In a 1000 mL four-hole boiling flask equipped with a stirrer, thermometer, and reflux condenser, add 500 mL of 20wt% hydrochloric acid.

-

Add 92.42 g (0.5 mol) of 2,4-dinitroaniline (99% purity).

-

Heat the mixture to the desired reaction temperature (e.g., 45°C).

-

Over a period of 1-5 hours, slowly drip in bromine.

-

Continue stirring for an additional 10-60 minutes after the bromine addition is complete.

Step 2: Oxidation and Further Bromination

-

Into the reaction system from Step 1, introduce chlorine gas over a period of approximately 1.5 hours while maintaining the temperature.

-

After the chlorine addition, continue the reaction with heat preservation for another 10-50 minutes.

-

Subsequently, drip in hydrogen peroxide (e.g., 25wt% solution) over a period of about 2.5 hours.

-

Maintain the reaction with heat preservation for an additional 10-60 minutes.

Step 3: Product Isolation

-

Cool the reaction mixture to 25°C.

-

Filter the resulting solid product.

-

Wash the solid with water until the pH of the filtrate is between 5 and 7.

-

Dry the solid to obtain 4-Bromo-2,6-dinitroaniline.

Quantitative Data for Oxybromination

| Parameter | Value | Reference |

| 2,4-Dinitroaniline | 0.5 mol | [1] |

| Hydrochloric Acid (HCl) | 350 - 750 mL (10-35wt%) | [1] |

| Bromine (Br₂) to Dinitroaniline Molar Ratio | (0.5 - 0.65) : 1 | [1] |

| Chlorine (Cl₂) | ~0.08 mol | [1] |

| Hydrogen Peroxide (H₂O₂) | ~0.11 mol | [1] |

| Reaction Temperature | 35 - 65 °C | [1] |

| Bromine Addition Time | 1 - 5 hours | [1] |

| Post-Bromination Stirring | 10 - 60 minutes | [1] |

| Post-Chlorination Reaction Time | 10 - 50 minutes | [1] |

| Post-H₂O₂ Reaction Time | 10 - 60 minutes | [1] |

Synthesis Workflow: Oxybromination of 2,4-Dinitroaniline

References

Navigating the Synthesis and Procurement of 2-Bromo-4,6-dinitroaniline: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of specific chemical intermediates are critical for advancing their work. This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 2-Bromo-4,6-dinitroaniline (CAS No. 1817-73-8), a key building block in various chemical syntheses. It is important to note that while the initial query was for "4-Bromo-2,6-dinitroaniline," extensive database searches indicate that the commercially available and well-documented isomer is 2-Bromo-4,6-dinitroaniline.

Commercial Availability and Suppliers

2-Bromo-4,6-dinitroaniline is readily available from several chemical suppliers, catering to a range of purity requirements and quantities suitable for both research and development purposes. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich | 2-Bromo-4,6-dinitroaniline | 94% | 1817-73-8 | C₆H₄BrN₃O₄ | Important metabolite of the azo dye Disperse Blue 79.[1] |

| Santa Cruz Biotechnology | 2-Bromo-4,6-dinitroaniline | - | 1817-73-8 | C₆H₄BrN₃O₄ | Classified as a Dangerous Good for transport.[2] |

| CymitQuimica | 2-Bromo-4,6-dinitroaniline | - | 1817-73-8 | C₆H₄BrN₃O₄ | Available as a light yellow to brown powder/crystal.[3] |

Physicochemical Properties

Understanding the physical and chemical characteristics of 2-Bromo-4,6-dinitroaniline is essential for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Molecular Weight | 262.02 g/mol | [1][2] |

| Appearance | Bright yellow powder | [4] |

| Melting Point | 151-153 °C (lit.) | [1] |

| Synonyms | 6-Bromo-2,4-dinitroaniline, 2,4-Dinitro-6-bromoaniline | [4] |

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline involves the bromination of 2,4-dinitroaniline. A patented method describes a two-stage oxidizing bromination process.[5]

Experimental Protocol: Two-Stage Oxidizing Bromination

This protocol is based on the methodology described in patent CN104447357A.[5]

Materials:

-

2,4-dinitroaniline

-

Hydrochloric acid (10-35 wt%)

-

Bromine (Br₂)

-

Chlorine (Cl₂)

-

Hydrogen peroxide (30 wt%)

Procedure:

-

Initial Bromination:

-

In a reaction vessel, add 2,4-dinitroaniline to hydrochloric acid (10-35 wt%) and mix thoroughly.

-

Heat the mixture to 35-65 °C.

-

Slowly add bromine (Br₂) to the reaction mixture over 1-5 hours. The molar ratio of bromine to 2,4-dinitroaniline should be between 0.5:1 and 0.65:1.

-

Continue stirring the reaction for an additional 10-60 minutes.

-

-

Oxidation and Further Bromination:

-

At 55 °C, introduce chlorine gas into the reaction system over 1.5 hours.

-

Maintain the temperature and continue the reaction for another 30 minutes.

-

Still at 55 °C, add 30 wt% hydrogen peroxide dropwise over 2 hours.

-

Continue the insulation reaction for 1 hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 25 °C.

-

Filter the solid product.

-

Wash the solids with water until the pH is between 5 and 7.

-

Dry the product to obtain 2-Bromo-4,6-dinitroaniline.

-

The following diagram illustrates the workflow for the synthesis of 2-Bromo-4,6-dinitroaniline.

Caption: Synthesis of 2-Bromo-4,6-dinitroaniline.

Applications in Research and Development

2-Bromo-4,6-dinitroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its primary application is in the production of monoazo dyes.[4] The presence of the bromo and nitro functional groups provides reactive sites for further chemical modifications, making it a versatile precursor for the development of novel molecules in areas such as pharmaceuticals and materials science. For instance, it has been used as a model chemical in the evaluation of mutagenicity assays.[1]

The following diagram depicts the logical relationship of 2-Bromo-4,6-dinitroaniline as a chemical intermediate.

Caption: 2-Bromo-4,6-dinitroaniline as a key intermediate.

References

- 1. 2-溴-4,6-二硝基苯胺 94% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CAS 1817-73-8: 2-Bromo-4,6-dinitroaniline | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

A Technical Guide to Historical Synthesis Methods for Substituted Dinitroanilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of substituted dinitroanilines, a class of compounds with significant applications ranging from dye and explosives manufacturing to their prominent role as herbicides in agriculture. This document provides a detailed examination of the two core synthetic strategies: nucleophilic aromatic substitution (SNAr) and the nitration of substituted anilines. By presenting clear, structured data, detailed experimental protocols, and visual representations of reaction pathways, this guide serves as a comprehensive resource for professionals in research, chemical development, and drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The nucleophilic aromatic substitution pathway is a cornerstone in the synthesis of dinitroanilines. This method typically involves the reaction of an electron-deficient aryl halide, activated by the presence of two nitro groups, with a nucleophile, most commonly ammonia or a primary/secondary amine. The strong electron-withdrawing nature of the nitro groups facilitates the attack of the nucleophile on the aromatic ring, leading to the displacement of the halide.

General Reaction Scheme

The general transformation for the SNAr synthesis of dinitroanilines can be depicted as follows:

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from 4-Bromo-2,6-dinitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are prominent heterocyclic motifs in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of novel benzimidazole scaffolds is a key focus in the development of new therapeutic agents. Halogenated anilines serve as versatile starting materials for creating these complex structures, with the halogen atoms providing reactive sites for further molecular diversification through cross-coupling reactions.[4]

This document provides a detailed protocol for a proposed synthetic route to produce benzimidazole derivatives starting from 4-Bromo-2,6-dinitroaniline. The strategy involves a two-step process: a selective reduction of one nitro group to form a substituted ortho-phenylenediamine, followed by a condensation and cyclization reaction with an aldehyde to yield the target benzimidazole.

Proposed Synthetic Pathway

The synthesis of a 5-Bromo-7-nitro-1H-benzimidazole derivative from 4-Bromo-2,6-dinitroaniline is proposed to proceed via a two-step reaction. The first step is a selective reduction of the nitro group at the 2-position to yield 4-Bromo-6-nitrobenzene-1,2-diamine. This intermediate is then cyclized with an appropriate aldehyde (e.g., benzaldehyde) to form the final benzimidazole product.

Experimental Protocols

3.1. Step 1: Selective Reduction of 4-Bromo-2,6-dinitroaniline

This protocol describes the selective reduction of one nitro group to form 4-Bromo-6-nitrobenzene-1,2-diamine, a critical ortho-phenylenediamine intermediate.

Materials:

-

4-Bromo-2,6-dinitroaniline

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (EtOH)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-Bromo-2,6-dinitroaniline (1 eq.) in ethanol (100 mL).

-

In a separate beaker, prepare a solution of sodium sulfide nonahydrate (2 eq.) in deionized water (50 mL).

-

Add the sodium sulfide solution dropwise to the stirred solution of the starting material at room temperature.

-

After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product, 4-Bromo-6-nitrobenzene-1,2-diamine, under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

3.2. Step 2: Synthesis of 5-Bromo-2-phenyl-7-nitro-1H-benzimidazole

This protocol details the condensation and oxidative cyclization of the intermediate with benzaldehyde to form the benzimidazole ring.

Materials:

-

4-Bromo-6-nitrobenzene-1,2-diamine (from Step 1)

-

Benzaldehyde

-

Iron(III) chloride (FeCl₃) as a catalyst

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of 4-Bromo-6-nitrobenzene-1,2-diamine (1 eq.) in ethanol (80 mL) in a 250 mL round-bottom flask, add benzaldehyde (1.1 eq.).

-

Add a catalytic amount of Iron(III) chloride (FeCl₃) (0.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude 5-Bromo-2-phenyl-7-nitro-1H-benzimidazole by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Presentation

The following tables summarize the expected results for the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-2,6-dinitroaniline | Na₂S·9H₂O | EtOH/H₂O | 4-6 | 80 | ~65-75 |

| 2 | 4-Bromo-6-nitrobenzene-1,2-diamine | Benzaldehyde, FeCl₃ | EtOH | 8-12 | 80 | ~70-80 |

Table 2: Characterization Data for Final Product

| Property | Value |

| Molecular Formula | C₁₃H₈BrN₃O₂ |

| Molecular Weight | 318.13 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | >200 °C (decomposed) |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.2 (s, 1H, NH), 8.2-8.4 (m, 3H, Ar-H), 7.5-7.7 (m, 3H, Ar-H) |

| FT-IR (KBr, cm⁻¹) | 3400-3300 (N-H), 1620 (C=N), 1540, 1350 (NO₂) |

Applications and Further Functionalization

The synthesized 5-Bromo-7-nitro-1H-benzimidazole is a valuable scaffold for developing new drug candidates. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5] This allows for the synthesis of a library of compounds for screening against various biological targets.

Potential Mechanism of Action: DNA Gyrase Inhibition

Many benzimidazole derivatives exhibit antibacterial activity by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[3] DNA gyrase introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication. Benzimidazole-based inhibitors are thought to bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for enzyme function and leading to bacterial cell death.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-Bromo-2,6-dinitroaniline as an Intermediate for Disperse Dyes

Introduction

4-Bromo-2,6-dinitroaniline is a key aromatic amine intermediate used in the synthesis of a variety of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The presence of the electron-withdrawing nitro groups and the bromo substituent on the aniline ring system significantly influences the color, dyeing properties, and fastness of the resulting dyes. This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,6-dinitroaniline in the synthesis of disperse dyes.

The general synthetic route involves the diazotization of 4-Bromo-2,6-dinitroaniline to form a diazonium salt, which is then coupled with various aromatic compounds (couplers) to produce the final azo disperse dye.

I. General Workflow for Disperse Dye Synthesis

The synthesis of disperse dyes from 4-Bromo-2,6-dinitroaniline follows a well-established two-step process:

-

Diazotization: The primary aromatic amine (4-Bromo-2,6-dinitroaniline) is converted into a diazonium salt by reacting it with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich coupler to form a stable azo dye.

II. Experimental Protocols

A. Diazotization of 4-Bromo-2,6-dinitroaniline

This protocol describes the formation of the diazonium salt of 4-Bromo-2,6-dinitroaniline.

Materials:

-

4-Bromo-2,6-dinitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled Water

-

Urea or Sulfamic Acid

Procedure:

-

In a flask, carefully add a specific molar amount of 4-Bromo-2,6-dinitroaniline to a mixture of concentrated sulfuric acid and water, while stirring in an ice bath to maintain a temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the stirred amine-acid mixture over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.[1]

-

Continue stirring the reaction mixture for an additional 30-60 minutes in the ice bath to ensure complete diazotization.

-

Any excess nitrous acid can be destroyed by the addition of a small amount of urea or sulfamic acid until the solution no longer gives a positive test with starch-iodide paper.[2]

-

The resulting clear diazonium salt solution should be used immediately in the subsequent coupling reaction.

B. Azo Coupling Reaction

This protocol outlines the coupling of the diazonium salt with a suitable coupling component to form the disperse dye. The example below uses N,N-diethyl-m-acetamidoaniline as the coupler, a common choice for producing blue disperse dyes.

Materials:

-

Diazonium salt solution from the previous step

-

N,N-diethyl-m-acetamidoaniline

-

Glacial Acetic Acid

-

Sodium Hydroxide (for pH adjustment if needed)

-

Ice

Procedure:

-

Dissolve a molar equivalent of the coupling component (e.g., N,N-diethyl-m-acetamidoaniline) in a suitable solvent such as glacial acetic acid.

-

Cool the coupling component solution in an ice bath to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the stirred coupling component solution over 20-30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture for 2-3 hours at a low temperature, and then allow it to slowly warm to room temperature.

-

The precipitated crude dye is then collected by filtration.

-

The collected dye should be washed thoroughly with cold water until the washings are neutral.

-

The crude product is then dried. For higher purity, recrystallization from a suitable solvent like ethanol or acetonitrile can be performed.[2]

III. Application of the Synthesized Disperse Dye

The synthesized disperse dye can be applied to polyester fabric using a high-temperature, high-pressure dyeing method.

Materials:

-

Synthesized Disperse Dye

-

Dispersing Agent

-

Polyester Fabric

-

Sodium Hydroxide

-

Sodium Hydrosulfite

-

Non-ionic Detergent

Procedure:

-

A dye dispersion is prepared by dissolving the synthesized dye in a small amount of an organic solvent like dimethylformamide (DMF) and then adding a dispersing agent. This mixture is then made up to a specific volume with water.[2][3]

-

The dyebath is prepared with the dye dispersion, and the pH is adjusted to the desired level (typically acidic).

-

The polyester fabric is introduced into the dyebath.

-

The temperature of the dyebath is gradually raised to 130 °C and maintained for 60 minutes.

-

After dyeing, the fabric is rinsed with cold water.

-

A reduction clearing process is carried out using an aqueous solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the fabric surface.[3]

-

Finally, the dyed fabric is washed with a non-ionic detergent, rinsed, and dried.[3]

IV. Data Presentation

The properties of disperse dyes derived from bromo-aniline derivatives are summarized below. These values are indicative and will vary depending on the specific coupling component used with 4-Bromo-2,6-dinitroaniline. The data presented is based on literature for structurally similar dyes.

Table 1: Spectroscopic and Fastness Properties of Analogous Disperse Dyes

| Dye Property | Typical Values | Reference |

| Absorption Maximum (λmax) in DMF | 570 - 800 nm | [1][3][4] |

| Light Fastness (on polyester) | Good to Excellent (Grade 5-7) | [1][2][3][4] |

| Wash Fastness (on polyester) | Excellent (Grade 4-5) | [1][2][3][4] |

| Sublimation Fastness (on polyester) | Good to Excellent (Grade 4-5) | [1][2][3][4] |

| Rubbing Fastness (on polyester) | Moderate to Good (Grade 3-4) | [1][2][3][4] |

Fastness grades are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

V. Logical Relationship of Synthesis and Application

The following diagram illustrates the logical flow from the starting intermediate to the final application and evaluation of the synthesized disperse dye.

Disclaimer: The provided protocols are based on established chemical principles and published literature for similar compounds. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Appropriate personal protective equipment should be worn at all times. The specific reaction conditions, such as stoichiometry, temperature, and reaction time, may need to be optimized for specific coupling components to achieve the best results.

References

Navigating Organic Synthesis with 4-Bromo-2,6-dinitroaniline and Its Isomers: Application Notes and Protocols

A comprehensive overview of the synthetic applications of halogenated dinitroanilines, with a focus on the readily available isomer, 2-Bromo-4,6-dinitroaniline, as a key intermediate in the synthesis of azo dyes and other potential bioactive molecules. Due to the limited availability of specific literature on 4-Bromo-2,6-dinitroaniline, this document leverages data from its close structural analogs to provide detailed experimental protocols and potential research directions for professionals in organic synthesis and drug development.

Introduction

Halogenated and nitrated anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of dyes, pharmaceuticals, and agrochemicals. The strategic placement of bromo and nitro functionalities on the aniline scaffold imparts unique reactivity, allowing for selective transformations and the construction of complex molecular architectures. While direct applications of 4-Bromo-2,6-dinitroaniline are not extensively documented in publicly available literature, its isomer, 2-Bromo-4,6-dinitroaniline, is a well-known intermediate, particularly in the dye industry.[1][2] This document will primarily focus on the established applications of 2-Bromo-4,6-dinitroaniline, providing a framework for its use and for the potential, analogous applications of other isomers like 4-Bromo-2,6-dinitroaniline.

Core Application: Synthesis of Monoazo Dyes

The primary application of 2-Bromo-4,6-dinitroaniline is in the synthesis of monoazo dyes.[1] Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner.

Diazotization of 2-Bromo-4,6-dinitroaniline

The first step is the conversion of the amino group of 2-Bromo-4,6-dinitroaniline into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

Azo Coupling

The resulting diazonium salt is a reactive electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the brightly colored azo dye. The specific color of the dye is determined by the electronic properties of both the diazonium salt and the coupling component.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using a substituted aniline like 2-Bromo-4,6-dinitroaniline. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Diazotization of 2-Bromo-4,6-dinitroaniline

Materials:

-

2-Bromo-4,6-dinitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, suspend 1.0 equivalent of 2-Bromo-4,6-dinitroaniline in a mixture of concentrated acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the mixture for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve 1.0 equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

-

Isolate the solid azo dye by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

While specific yield data for reactions starting from 4-Bromo-2,6-dinitroaniline is not available, the following table provides representative data for related azo dye syntheses to offer an expected range of outcomes.

| Starting Aniline | Coupling Component | Reaction Conditions | Yield (%) | Reference |

| p-Nitroaniline | 2-Naphthol | Diazotization in HCl/H₂O, 0-5°C; Coupling in NaOH/H₂O, 0-5°C | >90 | General Procedure |

| 2-Bromo-4,6-dinitroaniline | Various | Not specified | Commercially significant | [1] |

Potential Applications Beyond Dyes

The rich functionality of 4-Bromo-2,6-dinitroaniline and its isomers suggests potential applications beyond dye synthesis.

Precursor for Heterocyclic Compounds

The ortho-nitroaniline moiety is a common precursor for the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry. Reduction of one of the nitro groups to an amine would generate a 1,2-diaminoarene, which can then be cyclized with various electrophiles to form the benzimidazole ring.

Modification via Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.

Visualizing the Synthetic Pathways

To better illustrate the synthetic potential, the following diagrams outline the key transformations.

References

Application Notes and Protocols for Reductive Cyclization of 4-Bromo-2,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reductive cyclization of 4-bromo-2,6-dinitroaniline, a key transformation for the synthesis of substituted benzimidazoles. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The reductive cyclization of ortho-nitroanilines is a fundamental and widely employed strategy for the synthesis of the benzimidazole scaffold. In the case of 4-bromo-2,6-dinitroaniline, this reaction involves the reduction of both nitro groups to amino groups, followed by an intramolecular cyclization, typically with a one-carbon synthon, to form the imidazole ring. The bromine substituent on the benzene ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

This document outlines three common protocols for this transformation, utilizing different reducing agents: Stannous Chloride (SnCl₂), Iron in acidic medium (Fe/HCl), and Sodium Dithionite (Na₂S₂O₄). Each protocol presents distinct advantages regarding reaction conditions, functional group tolerance, and work-up procedures.

Data Presentation

The following table summarizes the key quantitative data for the described reductive cyclization protocols. Please note that these are representative conditions and may require optimization for specific applications.

| Protocol | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Stannous Chloride (SnCl₂) | Ethanol | Room Temperature | 1 - 3 | 85 - 95 |

| 2 | Iron (Fe) / Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | 2 - 6 | 70 - 85 |

| 3 | Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water | Reflux | 1 - 4 | 80 - 90 |

Experimental Protocols

Protocol 1: Reductive Cyclization using Stannous Chloride (SnCl₂)

This method is known for its mild reaction conditions and high yields.[1] Stannous chloride is an effective reducing agent for aromatic nitro compounds.[1][2][3][4]

Materials:

-

4-Bromo-2,6-dinitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

A suitable aldehyde or formic acid (as the one-carbon source)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (5.0 - 6.0 eq) to the solution in portions. The reaction is exothermic.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aldehyde (1.1 eq) or formic acid (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-1H-benzimidazole derivative.

Protocol 2: Reductive Cyclization using Iron (Fe) and Hydrochloric Acid (HCl)

This classical method utilizes inexpensive and readily available reagents.[5][6] Iron powder in the presence of an acid is a robust system for nitro group reduction.

Materials:

-

4-Bromo-2,6-dinitroaniline

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

A suitable aldehyde or formic acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 4-bromo-2,6-dinitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 - 7.0 eq).

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.

-

After the reduction of the nitro groups is complete (as monitored by TLC), add the aldehyde (1.1 eq) or formic acid (1.1 eq).

-

Continue refluxing and monitor the cyclization reaction by TLC (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Make the filtrate alkaline by adding a sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure 6-bromo-1H-benzimidazole derivative.

Protocol 3: Reductive Cyclization using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite offers a milder alternative to other reducing agents and is often used for substrates with sensitive functional groups.[7]

Materials:

-

4-Bromo-2,6-dinitroaniline

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

A suitable aldehyde or formic acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-2,6-dinitroaniline (1.0 eq) and the aldehyde (1.1 eq) or formic acid (1.1 eq) in a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Add a solution of sodium dithionite (4.0 - 5.0 eq) in water dropwise to the refluxing mixture.

-

Maintain the reflux and monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.[7]

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Neutralize the aqueous residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product via column chromatography to obtain the 6-bromo-1H-benzimidazole derivative.

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the reductive cyclization of 4-bromo-2,6-dinitroaniline.

Caption: General reaction pathway for the reductive cyclization.

Caption: A typical experimental workflow for the synthesis.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

HPLC analytical method for 4-Bromo-2,6-dinitroaniline separation

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 4-Bromo-2,6-dinitroaniline. This method is applicable for quality control, impurity profiling, and research applications within the pharmaceutical and chemical industries. The protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring ease of use and reproducibility.

Introduction

4-Bromo-2,6-dinitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents. Due to its potential toxicity and use in regulated industries, a validated analytical method for its quantification and purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC separation of 4-Bromo-2,6-dinitroaniline.

Experimental

Instrumentation and Consumables

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., Agilent TC-C18, Waters SunFire C18, or equivalent) with the following typical dimensions:

-

Length: 150 mm

-

Internal Diameter: 4.6 mm

-

Particle Size: 5 µm

-

-

Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™, or equivalent).

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid (85%) or Formic acid (for MS-compatibility), analytical grade.

-

Standard: 4-Bromo-2,6-dinitroaniline reference standard of known purity.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of 4-Bromo-2,6-dinitroaniline.[1][2] The following conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector Wavelength | 225 nm |

| Run Time | Approximately 15 minutes |

Note: For mass spectrometry (MS) detection, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[1]

Protocols

Preparation of Mobile Phase

-

Measure 700 mL of HPLC grade water into a 1 L graduated cylinder.

-

Carefully add 1.0 mL of 85% phosphoric acid to the water.

-

Add 300 mL of HPLC grade acetonitrile.

-

Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of 4-Bromo-2,6-dinitroaniline reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of acetonitrile.

-

Dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare working standard solutions of desired concentrations by further diluting the stock solution with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. For a pure substance or a drug product, the following general procedure can be followed:

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of 4-Bromo-2,6-dinitroaniline.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following are recommended parameters and their typical acceptance criteria.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Data Presentation

The quantitative analysis of 4-Bromo-2,6-dinitroaniline is performed by comparing the peak area of the analyte in the sample solution to that of the standard solution. The concentration can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard

The results of the analysis should be summarized in a clear and concise table.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| Standard | Expected RT | Area | Known Conc. | Known Purity |

| Sample 1 | Observed RT | Area | Calculated Conc. | Calculated Purity |

| Sample 2 | Observed RT | Area | Calculated Conc. | Calculated Purity |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of 4-Bromo-2,6-dinitroaniline.

Caption: Workflow for the HPLC analysis of 4-Bromo-2,6-dinitroaniline.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of 4-Bromo-2,6-dinitroaniline. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement and robust. The provided protocol for sample and standard preparation, along with system suitability criteria, will ensure the generation of accurate and reproducible results. This method can be readily adapted for use in various research and quality control laboratory settings.

References

Application Note: Spectroscopic Characterization of 4-Bromo-2,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the spectroscopic characterization of 4-Bromo-2,6-dinitroaniline using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this document provides predicted spectral data based on the analysis of structurally analogous molecules. Detailed, generalized experimental protocols for acquiring high-quality NMR and FTIR spectra are presented to guide researchers in their analytical workflows. This information is crucial for the unambiguous identification and quality control of 4-Bromo-2,6-dinitroaniline in research and drug development settings.

Introduction

4-Bromo-2,6-dinitroaniline is an aromatic compound containing a bromine atom and two nitro groups attached to an aniline backbone. The precise structural elucidation and confirmation of such molecules are paramount in chemical synthesis, pharmaceutical development, and material science. NMR and FTIR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This note provides a comprehensive guide to the characterization of 4-Bromo-2,6-dinitroaniline, including predicted spectral data and standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR spectral data for 4-Bromo-2,6-dinitroaniline. These predictions are derived from the known spectral characteristics of structurally similar compounds, such as 4-bromo-2-nitroaniline, 2,6-dibromo-4-nitroaniline, and 2-bromo-4,6-dinitroaniline.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-2,6-dinitroaniline in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | Singlet | 2H | H-3, H-5 |

| ~ 6.5 - 7.0 | Broad Singlet | 2H | -NH₂ |